1-amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
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Overview
Description
1-Amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol is a chemical compound that features a triazole ring, which is known for its diverse biological activities. This compound has garnered interest in various fields such as medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with a suitable butan-2-ol derivative in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-Amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism .
Comparison with Similar Compounds
1H-1,2,4-Triazol-3-amine: Known for its applications in drug synthesis and material science.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Used in the synthesis of various pharmaceutical compounds.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Utilized in biochemical research.
Uniqueness: 1-Amino-4-(1H-1,2,4-triazol-1-yl)butan-2-ol stands out due to its unique structure, which combines an amino group, a triazole ring, and a butanol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H12N4O |
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Molecular Weight |
156.19 g/mol |
IUPAC Name |
1-amino-4-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C6H12N4O/c7-3-6(11)1-2-10-5-8-4-9-10/h4-6,11H,1-3,7H2 |
InChI Key |
TXZAQTNTYPLQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCC(CN)O |
Origin of Product |
United States |
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